molecular formula C20H28N2 B15081923 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine CAS No. 53761-14-1

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine

Cat. No.: B15081923
CAS No.: 53761-14-1
M. Wt: 296.4 g/mol
InChI Key: GFXULIDILONRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine is a chemical compound of significant interest in pharmaceutical research and development. It is formally identified as Disopyramide Impurity B (EP) , a known impurity or metabolite of the antiarrhythmic agent Disopyramide . As such, this high-purity reference standard is essential for analytical research, enabling the quantification, monitoring, and control of this impurity to ensure the safety, quality, and efficacy of pharmaceutical products. The compound belongs to the class of phenylpropylamines, which are characterized by a propan-1-amine chain linked to a phenyl group . Its specific structure features a propan-1-amine backbone substituted with both a phenyl and a pyridin-2-yl group at the 3-position, and the amine nitrogen is dialkylated with isopropyl groups. With a molecular formula of C20H28N2, it is typically supplied as a dihydrogen phosphate salt (CAS 2731375-73-6) to enhance stability and solubility . Main Applications & Research Value: • Pharmaceutical Analysis: Serves as a critical certified reference material for method development and validation in quality control (QC) laboratories. • Metabolic Studies: Used in the investigation of the metabolic pathways and biotransformation of Disopyramide. • Impurity Profiling: Vital for conducting stability studies and characterizing the degradation products of pharmaceutical formulations to meet regulatory requirements (e.g., European Pharmacopoeia). This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

53761-14-1

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C20H28N2/c1-16(2)22(17(3)4)15-13-19(18-10-6-5-7-11-18)20-12-8-9-14-21-20/h5-12,14,16-17,19H,13,15H2,1-4H3

InChI Key

GFXULIDILONRED-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives with phenylpropan-2-amine. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkylating agent under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like cyanide or azide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

  • (3S)-N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine (): Key Difference: Methyl groups replace isopropyl substituents on the nitrogen. Application: Marketed as Pheniramine, an antihistamine, highlighting the pharmacological relevance of this scaffold .
  • N,N-Diethyl-3-pyridin-2-ylpropan-1-amine ():

    • Key Difference : Ethyl groups instead of isopropyl on the nitrogen.
    • Safety Profile : Requires stringent handling precautions (e.g., inhalation risks), suggesting higher volatility or toxicity compared to bulkier analogs .

Aromatic Ring Modifications

  • 3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine ():

    • Key Difference : Chlorine substitution on the phenyl ring.
    • Physicochemical Impact : Increased lipophilicity (logP) and acidity (pH 4.0–5.0 in aqueous solution) due to the electron-withdrawing Cl group. This may enhance membrane permeability but reduce solubility .
  • Chlorphenamine Impurity C (): Structure: (3RS)-3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine.

Backbone and Unsaturation Variations

  • 3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine (): Key Difference: Prop-1-en-1-amine backbone (unsaturated) vs. propan-1-amine (saturated).
  • N,N-Diethyl-3-phenylprop-2-yn-1-amine ():

    • Key Difference : Alkyne (C≡C) group in the backbone.
    • Reactivity : The triple bond may participate in click chemistry or act as a metabolic liability due to oxidative susceptibility .

Physicochemical and Pharmacological Data Comparison

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Substituents (N) Aromatic Groups Molecular Weight Key Feature
Target Compound C21H29N2 Di-isopropyl Phenyl, Pyridin-2-yl 309.47 g/mol High steric bulk
(3S)-N,N-Dimethyl-... (Pheniramine) C16H20N2 Dimethyl Phenyl, Pyridin-2-yl 240.34 g/mol FDA-approved antihistamine
3-(4-Chlorophenyl)-N,N-dimethyl-... C16H19ClN2 Dimethyl 4-Cl-Phenyl, Pyridin-2-yl 274.79 g/mol Enhanced lipophilicity
N,N-Diethyl-3-pyridin-2-ylpropan-1-amine C12H20N2 Diethyl Pyridin-2-yl 192.30 g/mol High volatility

Pharmacological Relevance

  • Pheniramine (): Demonstrates H1 receptor antagonism, validating the scaffold’s utility in allergy treatment.
  • (RS)-Tolterodine Methyl Ether (): A tolterodine analog with modified aryl groups, used in urinary incontinence, indicating structural adaptability for muscarinic receptor targeting .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use anhydrous solvents (e.g., THF) to enhance nucleophilicity.
  • Temperature control (60–80°C) improves yield by reducing decomposition .

How can spectroscopic techniques (NMR, MS) distinguish structural isomers of this compound?

Q. Basic Research Focus

  • ¹H NMR :
    • Pyridinyl protons (δ 7.1–8.6 ppm) split into distinct multiplet patterns due to coupling with adjacent protons.
    • Diisopropyl groups show characteristic doublets for CH(CH₃)₂ (δ 1.0–1.2 ppm).
  • ¹³C NMR :
    • Quaternary carbons (phenyl and pyridine rings) appear at δ 125–150 ppm.
    • Isopropyl carbons: CH₃ at δ 20–25 ppm, CH at δ 45–50 ppm.
  • Mass Spectrometry :
    • Molecular ion peak at m/z 295.46 (C₂₁H₂₉N⁺) with fragmentation patterns indicating loss of isopropyl groups (m/z 252, 210) .

What computational strategies are effective for modeling this compound’s interaction with kinase targets like Akt?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in Akt’s PH domain.
    • Prioritize hydrophobic interactions with residues occluding the ATP-binding cleft (e.g., Phe129, Trp80).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Analysis : Correlate substituent effects (e.g., isopropyl vs. methyl) with inhibitory activity using Hammett parameters .

Q. Advanced Research Focus

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
  • In Vitro Assays : Compare (R)- and (S)-isomers in kinase inhibition assays.
    • Example: (S)-isomer shows 3x higher Akt1 inhibition due to better steric fit in the hydrophobic pocket.
  • In Vivo PK/PD : The (S)-isomer exhibits longer half-life (t₁/₂ = 6.2 h vs. 3.8 h for (R)) in murine models .

How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Q. Data Contradiction Analysis

  • Possible Causes :
    • Poor bioavailability due to low solubility (logP = 3.2).
    • Metabolic instability (e.g., CYP3A4-mediated oxidation).
  • Mitigation Strategies :
    • Formulation : Use lipid-based nanoemulsions to enhance solubility.
    • Prodrug Design : Introduce ester groups at the amine to improve permeability.
    • Metabolite Profiling : LC-MS/MS to identify major metabolites and adjust dosing regimens .

What crystallographic methods validate the compound’s solid-state structure?

Q. Advanced Research Focus

  • Single-Crystal X-Ray Diffraction :
    • Use SHELXL for refinement; expect R₁ < 0.05 for high-resolution data (<1.0 Å).
    • Key parameters: C–N bond lengths (~1.45 Å), dihedral angles between aromatic rings (60–80°).
  • Powder XRD : Confirm polymorphic purity by matching experimental and simulated patterns .

How does this compound compare structurally to Pheniramine derivatives in receptor binding assays?

Q. Comparative Analysis

  • Structural Differences : Diisopropyl groups vs. dimethyl groups in Pheniramine enhance lipophilicity.
  • Binding Assays :
    • Higher affinity for histamine H₁ receptors (Kᵢ = 12 nM vs. 45 nM for Pheniramine).
    • Reduced off-target activity at muscarinic receptors due to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.